molecular formula C9H12INO2S B486612 4-iodo-N-isopropylbenzenesulfonamide CAS No. 791844-47-8

4-iodo-N-isopropylbenzenesulfonamide

Cat. No.: B486612
CAS No.: 791844-47-8
M. Wt: 325.17g/mol
InChI Key: IOZCLMSWBBBBOI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-N-isopropylbenzenesulfonamide typically involves the iodination of N-isopropylbenzenesulfonamide. One common method includes the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide under acidic conditions to introduce the iodine atom at the para position of the benzene ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-iodo-N-isopropylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the sulfonamide group.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the sulfonamide group.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzenesulfonamides can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfonic acids or sulfonyl chlorides.

    Reduction Products: Reduction can yield amines or other reduced sulfur-containing compounds.

Scientific Research Applications

4-iodo-N-isopropylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting sulfonamide-sensitive pathways.

    Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or inhibitor in biochemical assays to study enzyme functions and metabolic pathways.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-iodo-N-isopropylbenzenesulfonamide is largely dependent on its interaction with biological targets. As a sulfonamide derivative, it may inhibit enzymes that require sulfonamide groups for their activity. This inhibition can occur through competitive binding to the active site of the enzyme, thereby blocking the substrate from accessing the site .

Comparison with Similar Compounds

Similar Compounds

    4-iodobenzenesulfonamide: Lacks the isopropyl group, which may affect its solubility and reactivity.

    N-isopropylbenzenesulfonamide: Lacks the iodine atom, which may influence its electronic properties and reactivity.

    4-chloro-N-isopropylbenzenesulfonamide: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and biological activity.

Uniqueness

4-iodo-N-isopropylbenzenesulfonamide is unique due to the presence of both the iodine atom and the isopropyl group. This combination can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications .

Biological Activity

4-Iodo-N-isopropylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of an iodine atom and an isopropyl group, which contribute to its unique chemical properties and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound has the molecular formula C10H12INO2S and a molecular weight of 305.18 g/mol. Its structure includes a sulfonamide group that is known for its ability to inhibit certain enzymes, making it a candidate for various therapeutic applications.

The biological activity of this compound primarily stems from its interaction with specific biological targets, particularly enzymes that require sulfonamide groups for their activity. The compound may exert its effects through competitive inhibition, where it binds to the active site of these enzymes, preventing substrate access and thereby inhibiting enzymatic reactions.

Key Mechanisms:

  • Enzyme Inhibition : Inhibits enzymes involved in metabolic pathways by binding to active sites.
  • Receptor Binding : Exhibits affinity for sigma receptors, which are implicated in various neurological processes .
  • Chemical Reactivity : Undergoes nucleophilic substitution reactions due to the presence of the iodine atom, potentially leading to the formation of new biologically active derivatives.

Biological Activity

The compound has shown promise in several areas:

  • Antimicrobial Activity : As a sulfonamide derivative, it may possess antimicrobial properties similar to other compounds in this class.
  • Anticancer Potential : Initial studies suggest that it could act as an anticancer agent by modulating pathways involved in cell proliferation and apoptosis.
  • Neurological Research : Its binding to sigma receptors indicates potential applications in neuropharmacology, particularly in conditions involving these receptors.

Case Study 1: Sigma Receptor Binding

A study investigated the binding affinity of a related compound ([123I]-4-iodo-N-(4-(4-(2-methoxyphenyl)-piperazin-1-yl)butyl)-benzamide) for sigma receptors. The results indicated significant brain uptake and saturable binding, suggesting that modifications similar to those in this compound could enhance receptor targeting in imaging studies .

Case Study 2: Anticancer Activity

Research into sulfonamide derivatives has highlighted their potential as anticancer agents. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways.

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
4-IodobenzenesulfonamideLacks isopropyl group; affects solubilityModerate antimicrobial activity
N-IsopropylbenzenesulfonamideLacks iodine; different electronic propertiesLimited enzyme inhibition
4-Chloro-N-isopropylbenzenesulfonamideChlorine instead of iodine; altered reactivityVaries; potential antimicrobial

Properties

IUPAC Name

4-iodo-N-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12INO2S/c1-7(2)11-14(12,13)9-5-3-8(10)4-6-9/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZCLMSWBBBBOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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